molecular formula C5H6Cl2O2 B072525 2,2-Dichloro-1-methylcyclopropanecarboxylic acid CAS No. 1447-14-9

2,2-Dichloro-1-methylcyclopropanecarboxylic acid

Cat. No.: B072525
CAS No.: 1447-14-9
M. Wt: 169 g/mol
InChI Key: BIUUWIKPBYWKEQ-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid is a chemical compound with the linear formula Cl2C3H2(CH3)CO2H . It has a molecular weight of 169.01 . This compound is used in the solid phase synthesis of α-hydroxy esters, inhibitors of amyloid-β production .


Molecular Structure Analysis

The molecular structure of 2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid is represented by the linear formula Cl2C3H2(CH3)CO2H . The compound consists of a cyclopropane ring with two chlorine atoms and a methyl group attached to one carbon atom, and a carboxylic acid group attached to another carbon atom .


Physical And Chemical Properties Analysis

2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid is a solid substance . It has a boiling point of 85 °C/8 mmHg (lit.) and a melting point of 60-65 °C (lit.) .

Scientific Research Applications

Ethylene Inhibition in Plant Growth

2,2-Dichloro-1-methylcyclopropanecarboxylic acid is structurally similar to compounds like 1-Methylcyclopropene (1-MCP), which has been extensively studied for its ethylene inhibition properties in plants. 1-MCP is known for its role in delaying ripening and senescence in fruits, vegetables, and flowers by blocking ethylene receptors. This application is crucial in extending the shelf life and maintaining the quality of fresh produce during storage and transportation (Blankenship & Dole, 2003).

Controlled Release of Active Compounds

The controlled release of gaseous/volatile active compounds like 1-MCP is another important application area. Techniques for stabilizing and controlling the release of such compounds are vital for improving safety and quality in the postharvest management of fresh produce. These methods focus on developing formulations that allow for the controlled release of active ingredients, enhancing the effectiveness of ethylene inhibitors and other plant growth regulators (Mo Chen et al., 2020).

Effects on Non-Climacteric Fruit Crops

While 1-MCP is primarily used to extend the postharvest life of climacteric fruits by inhibiting ethylene's effects, its application on non-climacteric fruit crops also shows significant benefits. These include delaying senescence, reducing physiological disorders, and maintaining quality. The insights gained from studies on 1-MCP can guide the use of similar compounds for broadening the range of fruits and vegetables that can benefit from ethylene action inhibition (Li Li et al., 2016).

Biotechnological Production Routes

In a broader sense, the research on compounds structurally related to this compound extends into the field of biotechnology, especially in the production of chemicals from biomass. For instance, lactic acid, produced via the fermentation of sugars present in biomass, serves as a precursor for a variety of chemicals. The biotechnological routes for converting such precursors into valuable products underscore the potential for green chemistry applications, illustrating how foundational compounds can lead to sustainable production methods (Chao Gao et al., 2011).

Safety and Hazards

The compound is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

Mechanism of Action

Target of Action

It is known to be used in the solid phase synthesis of α-hydroxy esters .

Mode of Action

It is used in the synthesis of α-hydroxy esters, which suggests that it may interact with its targets to form these compounds .

Biochemical Pathways

It is known to be involved in the synthesis of α-hydroxy esters , which are known to inhibit amyloid-β production . Amyloid-β is a peptide that is implicated in Alzheimer’s disease, suggesting that this compound could potentially have therapeutic applications in this context.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption .

Result of Action

Its role in the synthesis of α-hydroxy esters, which are known to inhibit amyloid-β production , suggests that it may have potential therapeutic effects in the context of Alzheimer’s disease.

Properties

IUPAC Name

2,2-dichloro-1-methylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2O2/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUUWIKPBYWKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30932385
Record name 2,2-Dichloro-1-methylcyclopropane-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447-14-9
Record name 2,2-Dichloro-1-methylcyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1447-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dichloro-1-methylcyclopropanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001447149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dichloro-1-methylcyclopropane-1-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dichloro-1-methylcyclopropanecarboxylic acid
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Q & A

Q1: What is the crystal structure of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid?

A1: this compound crystallizes in the monoclinic system with the space group P2 1 /n. [, ] This means that the unit cell of the crystal has unequal lengths for its three axes (a, b, c) and two of the angles between these axes are 90 degrees while the third angle is not 90 degrees. The specific arrangement of molecules within this unit cell is defined by the P2 1 /n space group.

Q2: Where can I find more details about the determined crystal structure of this compound?

A2: Both research papers provide the crystallographic data, including unit cell dimensions and atomic coordinates, which can be used to visualize and further analyze the three-dimensional structure of this compound. [, ]

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